molecular formula C10H15N5O3 B2409181 Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate CAS No. 91978-48-2

Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate

Cat. No.: B2409181
CAS No.: 91978-48-2
M. Wt: 253.262
InChI Key: ILJZPBNLOWVDAI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the 1,3,5-triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The morpholino group and the ethyl ester functionality add to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the reaction of cyanuric chloride with morpholine and ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloromethane, with a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and purity of the product. These methods also reduce reaction times and improve safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. In anticancer research, the compound may interfere with DNA synthesis and repair mechanisms, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-6-morpholino-1,3,5-triazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-2-18-8(16)7-12-9(11)14-10(13-7)15-3-5-17-6-4-15/h2-6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJZPBNLOWVDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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